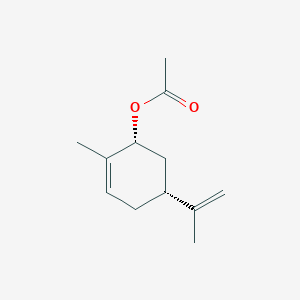
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis- is a chemical compound that belongs to the family of terpenes. It is commonly known as cis-Jasmone and is found in the essential oils of various plants. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
Cis-Jasmone exerts its effects through various mechanisms, including the activation of specific receptors and the modulation of various signaling pathways. It has been shown to interact with the TRPA1 receptor, which is involved in pain perception and inflammation. It also modulates the NF-κB pathway, which is involved in the regulation of immune responses.
Efectos Bioquímicos Y Fisiológicos
Cis-Jasmone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect against oxidative stress. It also has anti-inflammatory properties, which can reduce inflammation and pain. Additionally, it has been found to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-Jasmone has several advantages for lab experiments, including its availability and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water, which can limit its use in aqueous experiments.
Direcciones Futuras
There are several future directions for the study of cis-Jasmone. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand its mechanisms of action and potential applications in various fields. Finally, the development of novel derivatives and analogs of cis-Jasmone may lead to the discovery of new compounds with enhanced properties and applications.
Conclusion:
In conclusion, cis-Jasmone is a unique chemical compound with potential applications in various fields. Its synthesis, mechanisms of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to fully understand its potential applications and develop novel derivatives and analogs.
Métodos De Síntesis
The synthesis of cis-Jasmone can be achieved through various methods, including the extraction from natural sources and chemical synthesis. The chemical synthesis involves the reaction of citral and acetic anhydride in the presence of a catalyst. The extracted cis-Jasmone can be further purified through various techniques, including distillation and chromatography.
Aplicaciones Científicas De Investigación
Cis-Jasmone has been extensively studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, it has been shown to have insecticidal properties and can be used as a natural pesticide. In the medical field, it has been found to have anti-inflammatory and anti-cancer properties. In the industry, it can be used as a flavoring agent and in the production of fragrances.
Propiedades
Número CAS |
1205-42-1 |
|---|---|
Nombre del producto |
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis- |
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12-/m1/s1 |
Clave InChI |
YTHRBOFHFYZBRJ-VXGBXAGGSA-N |
SMILES isomérico |
CC1=CC[C@H](C[C@H]1OC(=O)C)C(=C)C |
SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
SMILES canónico |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Otros números CAS |
7111-29-7 1205-42-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



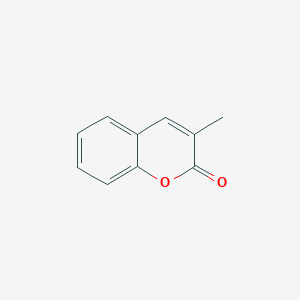
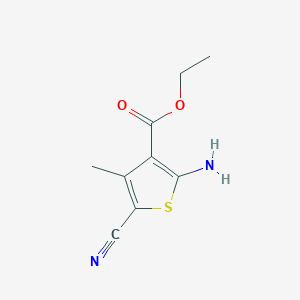
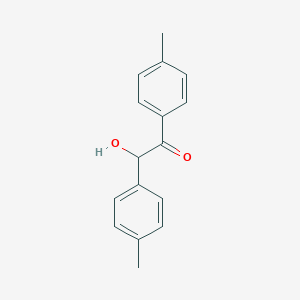
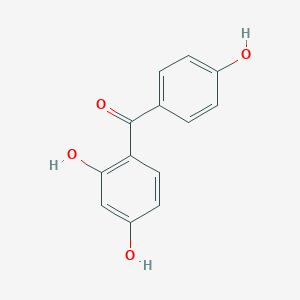
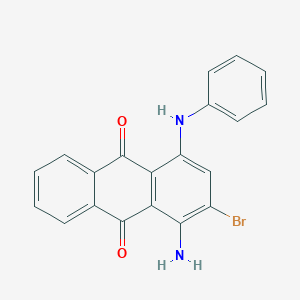
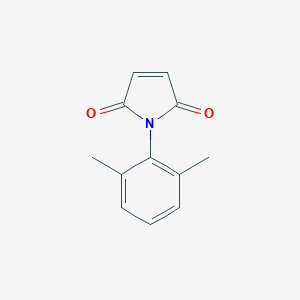
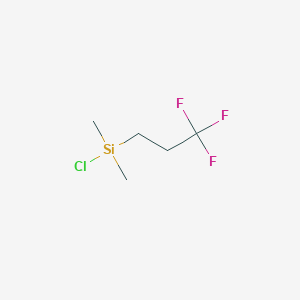
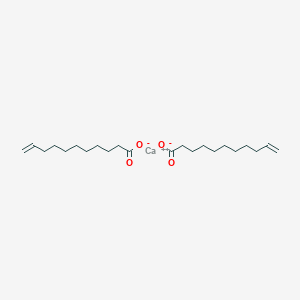
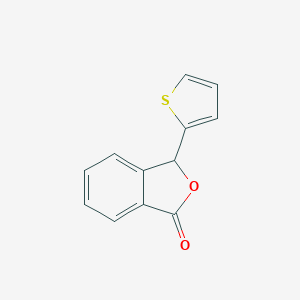
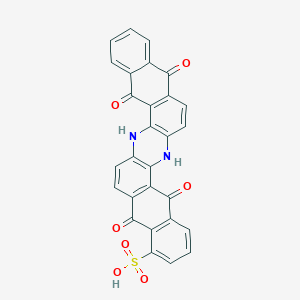
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
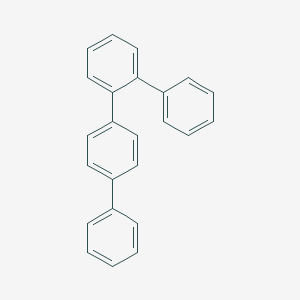
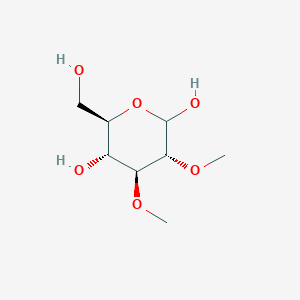
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)